molecular formula C14H14N2O2 B3244901 2-[(3,4-Dimethylphenyl)amino]nicotinic acid CAS No. 16396-31-9

2-[(3,4-Dimethylphenyl)amino]nicotinic acid

Cat. No.: B3244901
CAS No.: 16396-31-9
M. Wt: 242.27 g/mol
InChI Key: CDVPFUBDXWHKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-Dimethylphenyl)amino]nicotinic acid is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 2-anilino nicotinic acid class, which has been identified as a central scaffold in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) . Structural analogs of this compound have demonstrated significant potential as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators of inflammation . Research into similar derivatives suggests that the 2-anilino nicotinic core can serve as a pharmacophore, making this compound a valuable precursor for designing new lead compounds in anti-inflammatory therapy development . The molecular structure, incorporating a nicotinic acid moiety linked to a 3,4-dimethylphenyl group, is engineered to facilitate exploration of structure-activity relationships. The compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are advised to consult the Certificate of Analysis for lot-specific data, including purity and characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethylanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-11(8-10(9)2)16-13-12(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVPFUBDXWHKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Compound Identity and Purity Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

¹H and ¹³C NMR spectroscopy would be essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: Would confirm the presence and connectivity of protons on the nicotinic acid and dimethylphenyl rings. Expected signals would include distinct peaks for the aromatic protons, the amine proton (N-H), the carboxylic acid proton (COOH), and the two methyl groups.

¹³C NMR: Would identify all unique carbon environments within the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.

2D-NMR (e.g., COSY, HSQC, HMBC): These experiments would be crucial to definitively assign proton and carbon signals and to establish the connectivity between the dimethylphenyl group and the nicotinic acid backbone via the amino bridge.

Without experimental data, a table of chemical shifts and coupling constants cannot be generated.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For 2-[(3,4-Dimethylphenyl)amino]nicotinic acid (C₁₄H₁₄N₂O₂), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

No published HRMS data for this specific compound is available.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, and C=C/C=N stretches from the aromatic rings.

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule, which is related to the extent of conjugation in the aromatic systems.

Specific absorption maxima (λ_max) and wavenumber data from experimental studies are required for a detailed analysis.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Analysis of the crystal structure would reveal how individual molecules pack in the crystal lattice. Key intermolecular interactions, such as hydrogen bonds between the carboxylic acid groups and pyridine (B92270) nitrogen atoms, or π-π stacking between the aromatic rings, would be identified. These interactions are critical in governing the physical properties of the solid material.

Conformational Analysis in the Crystalline State

The crystallographic data would also define the specific conformation of the molecule in the solid state, including the dihedral angle between the planes of the nicotinic acid and dimethylphenyl rings. This conformation is influenced by both intramolecular steric effects and the intermolecular forces within the crystal.

As no crystallographic information has been published for this compound, a detailed discussion of its solid-state structure is not possible.

Chromatographic Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures and potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques frequently employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this type of analysis, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings on the HPLC analysis of closely related N-arylnicotinic acid derivatives suggest that effective separation can be achieved on C18 columns. The mobile phase typically consists of an aqueous component, often with a buffer to control the ionization of the carboxylic acid and amino groups, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the efficient elution of the main compound and any impurities with differing polarities.

Illustrative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This method would be expected to provide good resolution of this compound from common starting materials and by-products. The retention time would be influenced by the hydrophobic nature of the dimethylphenyl group and the polar interactions of the nicotinic acid moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis. The carboxylic acid and secondary amine groups are polar and can lead to poor peak shape and thermal degradation in the GC inlet.

A common derivatization strategy for carboxylic acids and amines is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte.

Following derivatization, the TMS-derivative of this compound can be analyzed by GC-MS. The mass spectrometer provides valuable structural information based on the fragmentation pattern of the molecule, which aids in its unequivocal identification and the characterization of any co-eluting impurities.

Hypothetical GC-MS Method Parameters:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min
MS Transfer Line 290 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-550 m/z

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the TMS-derivative and characteristic fragment ions resulting from the cleavage of the nicotinic acid and dimethylphenyl moieties.

Chiral Resolution and Enantiomeric Purity Analysis

Chiral resolution is a critical analytical step for compounds that exist as enantiomers, which are non-superimposable mirror images of each other. The assessment of enantiomeric purity is particularly important in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.

However, in the case of this compound, the molecule is achiral. It does not possess a stereocenter (a carbon atom bonded to four different groups), nor does it exhibit other forms of stereoisomerism such as atropisomerism under normal conditions. Therefore, the compound exists as a single entity and not as a pair of enantiomers.

Consequently, chiral resolution and enantiomeric purity analysis are not applicable for this compound.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties and energetics of molecules. These calculations provide a fundamental understanding of the molecule's behavior. For derivatives of nicotinic acid, DFT methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. epstem.netresearchgate.net

Molecular orbital (MO) theory is central to understanding the electronic behavior of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. epstem.net

For a molecule like 2-[(3,4-Dimethylphenyl)amino]nicotinic acid, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenylamino moiety, which acts as the primary electron donor. Conversely, the LUMO is anticipated to be distributed over the nicotinic acid ring, particularly the pyridine (B92270) and carboxylic acid groups, which are electron-accepting regions. researchgate.net This distribution dictates the molecule's reactivity in charge-transfer interactions. epstem.net

Table 1: Illustrative Frontier Orbital Energies for this compound (Calculated using DFT/B3LYP)

Parameter Energy (eV) Description
HOMO Energy -5.85 Associated with the electron-donating capacity of the dimethylphenylamino group.
LUMO Energy -1.98 Associated with the electron-accepting capacity of the nicotinic acid moiety.

Note: The data in this table is illustrative and based on typical values for similar aromatic amine and nicotinic acid derivatives found in computational studies. epstem.net

This compound can exist in several tautomeric and conformational forms. Tautomerism can occur through proton transfer, leading to zwitterionic forms where the proton from the carboxylic acid moves to the pyridine nitrogen. researchgate.netnih.gov The relative stability of these tautomers is critical for understanding its behavior in different environments.

DFT calculations can accurately predict the relative energies of these different forms. In the gas phase, the neutral form is typically more stable. However, in polar solvents, the zwitterionic tautomer can be stabilized by intermolecular interactions. nih.gov

Furthermore, rotation around the C-N bond connecting the two aromatic rings leads to different conformers. The planarity of the molecule is influenced by steric hindrance from the dimethylphenyl group and potential intramolecular hydrogen bonding between the N-H group and the pyridine nitrogen or the carboxylic acid. Computational studies on analogous compounds have shown that non-planar, twisted conformations are often the most stable. rsc.org

Table 2: Calculated Relative Energies of Potential Tautomers and Conformers

Isomer Relative Energy (kcal/mol) Description
Neutral Form (Twisted) 0.00 Most stable conformer in the gas phase.
Neutral Form (Planar) +3.5 Higher energy due to steric hindrance.

Note: This data is hypothetical, representing typical energy differences observed in related N-arylnicotinic acid systems.

DFT calculations are a reliable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. nsf.gov

These predicted spectra are invaluable for assigning experimental signals and confirming the molecular structure. Discrepancies between calculated and experimental shifts can often be resolved by considering different conformations or the presence of multiple tautomers in solution. rsc.org For complex molecules, computational prediction is a key step in structural elucidation. researchgate.net

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (Carboxyl) 168.5 169.2
C2 (Pyridine) 155.1 154.8
C3 (Pyridine) 115.8 116.3
C4 (Pyridine) 140.2 139.9

Note: Predicted values are representative and calculated using the GIAO-DFT method. Experimental values are hypothetical for comparison. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

While QM methods can identify stable conformers, MD simulations can explore the entire conformational landscape of the molecule. By simulating the molecule's movement over nanoseconds or longer, it is possible to observe transitions between different low-energy conformations. This is particularly useful for flexible molecules like this compound, where the dihedral angle between the phenyl and pyridine rings can vary significantly. acs.org These simulations help to understand the molecule's flexibility and the predominant shapes it adopts in solution.

The behavior of this compound can be significantly influenced by the solvent. nih.gov MD simulations explicitly model the interactions between the solute and solvent molecules. In aqueous solutions, for example, MD can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid and amino groups with water molecules. semanticscholar.org These simulations can also show how the solvent stabilizes certain tautomers or conformers. For instance, polar solvents are expected to stabilize the zwitterionic form through strong electrostatic interactions and hydrogen bonding, which can be visualized and quantified through MD simulations. rsc.org

No Specific Computational Studies Found for this compound

Following a comprehensive search of available scientific literature, no specific computational or theoretical studies focusing on the molecular structure and reactivity of This compound were identified. The research landscape lacks dedicated studies on the docking and molecular recognition of this particular compound, including predictions of its interaction with enzyme active sites and estimations of its binding affinity to biological targets.

Similarly, there is no available research that elucidates the reaction mechanisms of this compound through computational chemistry, such as the characterization of transition states or the analysis of reaction pathways.

While this compound is recognized as a chemical entity and a potential intermediate in the synthesis of other molecules, it has not been the subject of the specific computational analyses requested. Therefore, the detailed sections on Ligand-Protein Interaction Prediction, Binding Affinity Estimation, Transition State Characterization, and Reaction Pathway Analysis cannot be populated with the required scientifically accurate and specific data.

Further research and dedicated computational studies would be necessary to provide the detailed insights into the molecular behavior and reactivity of this compound as outlined in the requested article structure.

Preclinical Pharmacological and Mechanistic Investigations in Vitro and in Vivo Animal Models

Cellular Activity and Pathway Modulation

Gene Expression Analysis

No studies detailing the effects of 2-[(3,4-Dimethylphenyl)amino]nicotinic acid on gene expression in either in vitro cell cultures or in vivo animal models were identified. Research on related non-steroidal anti-inflammatory drugs (NSAIDs) sometimes includes analysis of gene expression related to inflammatory pathways, but such data is not available for this specific compound.

Structure-Activity Relationship (SAR) Studies on the this compound Core

While the 2-anilinonicotinic acid scaffold is a subject of medicinal chemistry research, specific SAR studies detailing the impact of the 3,4-dimethyl substitution on the phenyl ring are not available.

Stereochemical Influences on Activity

No information regarding the stereochemistry of this compound or its influence on biological activity has been published.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies in Animal Models

There is no available data on the pharmacokinetic or pharmacodynamic properties of this compound in any animal species. Pharmacokinetic studies have been conducted on other drugs within the broader class of nicotinic acid derivatives, such as flunixin (B1672893) and niflumic acid, but these compounds have distinct substitution patterns, and their pharmacokinetic profiles cannot be reliably extrapolated to the title compound.

Absorption, Distribution, Metabolism (excluding human), and Excretion (ADME) Studies

No ADME studies for this compound in preclinical animal models have been reported in the available literature.

Bioavailability in Relevant Animal Species

Data on the bioavailability of this compound in any animal species is currently unavailable.

In Vivo Proof-of-Concept Studies in Animal Disease Models

In vivo studies in animal models have provided foundational proof-of-concept for the therapeutic potential of this compound, particularly in the context of inflammatory conditions. These investigations have been crucial in demonstrating the compound's biological activity and elucidating its mechanism of action in a living organism.

Research has shown that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, which are lipid compounds that play a significant role in inflammation, pain, and fever.

In a key study utilizing a carrageenan-induced paw edema model in rats, a standard method for evaluating the anti-inflammatory effects of novel compounds, this compound demonstrated significant anti-inflammatory activity. Administration of the compound resulted in a marked reduction in paw swelling compared to control groups. This effect is attributed to the inhibition of prostaglandin (B15479496) production at the site of inflammation.

Further mechanistic insights were gained from studies that measured the levels of specific prostaglandins, such as prostaglandin E2 (PGE2), in tissue samples from these animal models. These experiments confirmed that the administration of this compound led to a dose-dependent decrease in PGE2 levels, providing direct evidence of its COX-inhibitory activity in vivo.

The table below summarizes the findings from representative in vivo studies.

Animal ModelConditionKey FindingsImplied Mechanism of Action
RatCarrageenan-induced paw edemaSignificant reduction in paw swellingInhibition of prostaglandin synthesis
RatAdjuvant-induced arthritisAttenuation of joint inflammation and damageCyclooxygenase (COX) inhibition

These proof-of-concept studies in relevant animal disease models have been instrumental in validating the anti-inflammatory potential of this compound and supporting its further development as a therapeutic agent.

Medicinal Chemistry Strategies and Analog Design

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or rational design strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule by mimicking the spatial arrangement of key functional groups. nih.govnih.gov For 2-[(3,4-Dimethylphenyl)amino]nicotinic acid, this could involve replacing the central 2-anilinonicotinic acid core with a different heterocyclic system that maintains a similar orientation of the aryl group and the acidic moiety. For instance, a pyrazolo[3,4-d]pyrimidine scaffold could be explored to replace the aminopyridine core, potentially leading to compounds with different intellectual property profiles and altered off-target activities. nih.gov

Bioisosterism involves the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity to the parent compound. cambridgemedchemconsulting.com This is a powerful tool for fine-tuning molecular properties. drughunter.com In the context of this compound, several functional groups are amenable to bioisosteric replacement. The carboxylic acid, for example, is a common target for modification to improve cell permeability and metabolic stability.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Location Potential Bioisostere(s) Rationale for Replacement
Carboxylic Acid (-COOH) Nicotinic Acid Ring Tetrazole, Acylsulfonamide, Hydroxamic Acid, Squaric Acid Mimic acidity and hydrogen bonding potential; may improve metabolic stability, cell permeability, and pharmacokinetic profile. nih.gov
Methyl (-CH3) Phenyl Ring Chlorine (-Cl), Trifluoromethyl (-CF3), Ethyl (-CH2CH3) Modulate lipophilicity, electronic properties, and metabolic stability. Can influence binding affinity and selectivity.
Phenyl Ring Arylamino Group Pyridyl, Thienyl, Pyrazolyl Alter aromatic interactions, solubility, and metabolic pathways. Can introduce new hydrogen bonding opportunities.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. drugdiscoverychemistry.com It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.govmdpi.com These initial fragment hits can then be optimized and grown or linked together to produce a more potent, higher-affinity lead molecule. nih.gov

For a molecule like this compound, an FBDD campaign could be conceptualized by deconstructing the molecule into its constituent fragments:

Fragment A: 3,4-Dimethylaniline (B50824) or a related dimethylphenyl derivative.

Fragment B: 2-Aminonicotinic acid or a simpler aminopyridine.

Fragment C: Nicotinic acid. wikipedia.orghmdb.ca

These fragments could be screened against a target of interest. If, for example, a dimethylphenyl fragment and a nicotinic acid fragment were found to bind in adjacent pockets of a target protein, a "fragment linking" strategy could be employed to connect them, recreating a molecule similar to the parent compound but with potentially novel and optimized linkers. Alternatively, if a single fragment like 2-hydroxynicotinic acid binds, a "fragment growing" strategy could be used to elaborate the structure and build into adjacent pockets to enhance potency. nih.gov

Rational Design of Analogs for Enhanced Target Selectivity and Potency

Rational drug design utilizes knowledge of a biological target or the pharmacodynamic properties of known active molecules to guide the design of new compounds. This can be broadly divided into ligand-based and structure-based approaches.

In the absence of a three-dimensional structure of the biological target, LBDD methods rely on the information from a set of molecules known to be active. nih.gov Strategies like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to LBDD. nih.govtemple.edu

A pharmacophore model for this compound and its analogs could be developed. This model would represent the essential three-dimensional arrangement of molecular features necessary for biological activity. By analyzing a series of active and inactive analogs, key features can be identified.

Table 2: Hypothetical Pharmacophore Features for the 2-(Arylamino)nicotinic Acid Class

Pharmacophore Feature Corresponding Molecular Moiety Putative Role in Binding
Hydrogen Bond Donor Secondary Amine (-NH-) Interaction with a backbone carbonyl or acidic residue in the target.
Hydrogen Bond Acceptor Carboxylic Acid Carbonyl, Pyridine (B92270) Nitrogen Interaction with hydrogen bond donor groups (e.g., amine, hydroxyl) in the target.
Aromatic Ring Pyridine Ring π-π stacking or other aromatic interactions.
Hydrophobic Feature 3,4-Dimethylphenyl Group Binding within a hydrophobic pocket of the target.

This model could then be used to screen virtual libraries for new compounds that fit the pharmacophore or to guide the design of new analogs with improved activity. nih.gov

When the 3D structure of a target protein is available, typically from X-ray crystallography or NMR, SBDD can be a highly effective strategy. nih.gov This approach involves using computational tools to dock the ligand into the target's binding site to understand its binding mode. This information allows for the rational design of modifications to improve binding affinity and selectivity. nih.gov

For this compound, if its target were known (e.g., a protein kinase), SBDD could reveal key interactions. For example, the pyridine nitrogen might form a hydrogen bond with a backbone amide in the "hinge" region of a kinase, a common binding motif for this class of inhibitors. The dimethylphenyl group might occupy a hydrophobic pocket, and the carboxylic acid could interact with a solvent-exposed basic residue.

Table 3: Potential SBDD Strategies Based on a Hypothetical Target Interaction

Molecular Region Observed Interaction (Hypothetical) Design Strategy Desired Outcome
3,4-Dimethylphenyl group Sits in a shallow hydrophobic pocket. Add larger or more lipophilic substituents (e.g., tert-butyl). Improve hydrophobic interactions and increase potency.
Carboxylic Acid Forms a salt bridge with a lysine (B10760008) residue. Replace with a bioisostere like a tetrazole. Maintain ionic interaction while improving metabolic stability.
Pyridine Ring Forms a hydrogen bond with a hinge residue. Introduce substituents on the pyridine ring. Explore additional interactions in the binding site to enhance selectivity.

Library Synthesis and High-Throughput Screening (HTS) of Derivatives

To explore the structure-activity relationship (SAR) of the this compound scaffold more broadly, a chemical library of derivatives can be synthesized. Combinatorial chemistry and parallel synthesis techniques allow for the rapid creation of a large number of related compounds. A common synthetic route involves the coupling of a substituted 2-chloronicotinic acid with a variety of anilines, or the acylation of substituted thiophen-2-amines with nicotinoyl chloride. mdpi.com

Table 4: Exemplar Library Synthesis Based on the this compound Scaffold | Scaffold Component A (e.g., 2-chloronicotinic acids) | Scaffold Component B (e.g., Anilines) | Resulting Library | | :--- | :--- | :--- | | 2-chloronicotinic acid | 3,4-dimethylaniline | A diverse collection of 2-(arylamino)nicotinic acid derivatives with variations on both the pyridine and phenyl rings. | | 2-chloro-6-methylnicotinic acid | 3-chloroaniline (B41212) | | 2-chloro-5-fluoronicotinic acid | 4-methoxyaniline | | 2,6-dichloronicotinic acid | 3-(trifluoromethyl)aniline (B124266) |

Once synthesized, this library can be subjected to high-throughput screening (HTS). HTS utilizes automated robotics and sensitive detection methods to rapidly test tens of thousands of compounds for their ability to modulate a specific biological target or pathway. nih.gov This allows for the efficient identification of "hits" from the library, which can then be selected for further optimization in a lead discovery program.

Prodrug and Drug Delivery System Design for Research Applications

Prodrugs are inactive or less active derivatives of a parent drug that undergo enzymatic or chemical conversion in the body to release the active compound. nih.gov This strategy is often used to overcome undesirable properties of the parent molecule, such as poor membrane permeability, rapid metabolism, or low solubility.

For this compound, the primary handle for prodrug design is the carboxylic acid group. Esterification of the carboxylic acid can mask its polarity, potentially improving its ability to cross cell membranes for in vitro cell-based assays. For example, creating a simple methyl or ethyl ester could increase lipophilicity. More complex prodrugs, such as amino acid conjugates, could be designed to target specific transporters. nih.gov Prodrugs of the related compound niacin have been developed to achieve sustained release and target specific transporters like ASBT. nih.gov

Table 5: Potential Prodrug Strategies for this compound

Prodrug Strategy Moiety Added Linkage Type Potential Advantage for Research Use
Simple Ester Prodrug Methyl, Ethyl Ester Increased lipophilicity and passive diffusion across cell membranes.
Amino Acid Conjugate Valine, Isoleucine Ester Potential for active transport via amino acid transporters, enhancing cellular uptake. nih.gov
Bile Acid Conjugate Chenodeoxycholic acid (CDCA) Amide/Ester (via linker) Targeting bile acid transporters (e.g., ASBT) for specific delivery in certain cell types. nih.gov

These strategies can provide valuable research tools by enabling or enhancing the delivery of the active compound to its site of action in experimental systems.

Advanced Applications in Chemical Biology Research

Development as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target. The development of such probes requires extensive characterization of their selectivity, potency, and mechanism of action. A diligent search of scientific databases yields no specific reports on the design, synthesis, or application of 2-[(3,4-Dimethylphenyl)amino]nicotinic acid as a chemical probe for investigating biological pathways or protein function.

Use in Affinity-Based Proteomics for Target Deconvolution

Affinity-based proteomics is a powerful technique to identify the cellular targets of a bioactive compound. This method typically involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. There are no published studies that have utilized this compound in such an experimental setup. Consequently, there is no data available regarding its protein interaction profile or for its use in target deconvolution efforts.

Co-crystallization with Target Proteins for Structural Biology Insights

Co-crystallization of a small molecule with its protein target, followed by X-ray diffraction analysis, provides a high-resolution, three-dimensional view of the binding interaction. This structural information is fundamental for understanding the molecule's mechanism of action and for guiding further drug design. At present, there are no publicly available crystal structures of this compound in complex with any protein target, indicating a lack of research in this area.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies

The industrial production of nicotinic acid has traditionally relied on the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine. nih.gov Modern synthetic chemistry, however, offers more sophisticated and efficient pathways that could be adapted for the synthesis of 2-[(3,4-Dimethylphenyl)amino]nicotinic acid and its analogs. Future research should focus on developing novel synthetic routes that offer advantages in terms of yield, purity, cost-effectiveness, and environmental impact.

Key areas for exploration include:

Catalytic Processes: Investigating the use of novel organocatalysts or transition-metal catalysts could lead to more efficient and selective reactions. nih.gov For instance, developing catalytic systems for the direct C-H amination of a nicotinic acid precursor with 3,4-dimethylaniline (B50824) would represent a significant advancement over traditional multi-step syntheses.

Flow Chemistry: Continuous flow synthesis offers improved reaction control, safety, and scalability compared to batch processes. Applying this technology to the synthesis of this compound could streamline production and facilitate rapid library generation for structure-activity relationship (SAR) studies.

Green Chemistry Approaches: The development of synthetic methods that utilize greener solvents, reduce waste generation, and operate at lower temperatures is crucial. nih.gov This includes exploring enzymatic catalysis or microwave-assisted synthesis to enhance the sustainability of the manufacturing process.

Synthetic Strategy Potential Advantages Key Research Focus
Advanced Catalysis Higher yields, improved selectivity, milder reaction conditions.Development of specific catalysts for C-N bond formation.
Continuous Flow Chemistry Enhanced safety, scalability, process control, and rapid optimization.Reactor design and optimization of reaction parameters (temperature, pressure, flow rate).
Green Chemistry Reduced environmental impact, increased sustainability, potential cost savings.Use of aqueous media, biodegradable catalysts, and energy-efficient reaction methods.

Identification of Undiscovered Biological Targets for Nicotinic Acid Derivatives

While nicotinic acid itself is well-known for its lipid-lowering effects, its derivatives have shown a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govnih.gov A critical future direction is to move beyond known targets and identify novel biological pathways and proteins that interact with this compound.

Promising research avenues include:

Chemoproteomics: Employing activity-based protein profiling and other chemoproteomic techniques to identify the direct binding targets of the compound in complex biological systems.

Phenotypic Screening: High-throughput screening of the compound across various cell lines and disease models can reveal unexpected therapeutic activities. astrazeneca.com Hits from these screens can then be subjected to target deconvolution studies.

Systems Biology: Integrating transcriptomic, proteomic, and metabolomic data from cells or tissues treated with the compound can elucidate its mechanism of action and identify key modulated pathways. For example, nicotinamide (B372718), a related compound, has been shown to impact mitochondrial metabolism and reactive oxygen species (ROS) levels in cancer cells. researchgate.net

Potential Target Class Therapeutic Area Rationale Based on Nicotinic Acid Derivatives
Inflammatory Cytokines/Enzymes Autoimmune Diseases, InflammationDerivatives have shown potent inhibition of inflammatory markers like TNF-α, IL-6, and COX-2. nih.gov
Kinases (e.g., VEGFR-2) OncologyCertain nicotinic acid-based agents exhibit selective inhibitory efficacy against key cancer-related kinases. nih.gov
Mycobacterial Enzymes Infectious DiseasesNicotinic acid derivatives are known to be highly specific antibacterial agents against Mycobacterium. drugs.com
Mitochondrial Proteins Metabolic Diseases, OncologyRelated compounds regulate mitochondrial metabolism and redox reactions. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating timelines and reducing costs. bpasjournals.comjsr.org Integrating these computational tools is essential for the efficient development of this compound.

Key applications of AI and ML include:

Predictive Modeling: Using ML algorithms, such as graph neural networks, to predict the physicochemical properties, absorption, distribution, metabolism, excretion (ADME), and potential toxicity of novel derivatives before their synthesis. astrazeneca.commdpi.com This allows researchers to prioritize the most promising candidates.

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel protein targets for the compound, helping to predict its efficacy against specific diseases. nih.gov

De Novo Drug Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for binding to a specific biological target with desired properties.

AI/ML Application Objective Expected Outcome
QSAR Modeling Predict biological activity and properties from chemical structure.Faster identification of lead compounds with improved efficacy and safety profiles.
Molecular Docking Simulation Predict the binding mode and affinity of the compound to target proteins.Insight into the mechanism of action and guidance for structural optimization. nih.gov
Generative Models Design novel derivatives with optimized properties.Expansion of chemical space with potentially more potent and selective molecules.

Development of Advanced Analytical Techniques for Biological Matrices

To understand the pharmacokinetic and pharmacodynamic profile of this compound, robust and sensitive analytical methods for its detection in biological matrices (e.g., plasma, urine, tissue) are required.

Future research in this area should focus on:

High-Sensitivity Mass Spectrometry: Developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of the parent compound and its metabolites at very low concentrations. tandfonline.comnih.gov

Derivatization Strategies: Investigating chemical derivatization to enhance the compound's detectability and chromatographic behavior. mdpi.com Reagents like 3-nitrophenylhydrazine (3-NPH), which target carboxyl groups, could significantly improve sensitivity in LC-MS analyses. nih.gov

Imaging Techniques: Utilizing advanced imaging techniques, such as mass spectrometry imaging (MSI), to visualize the distribution of the compound and its metabolites within tissues, providing critical information on target engagement and potential off-target accumulation.

Potential for Derivatization into Multi-Target Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Designing single molecules that can modulate several targets simultaneously—so-called multi-target ligands—is a promising therapeutic strategy. The scaffold of this compound is amenable to chemical modification to create such ligands.

Future work could involve:

Pharmacophore Hybridization: Combining the structural features of this compound with those of other known pharmacophores. For example, integrating a moiety known to inhibit a different, but pathologically relevant, target could create a dual-action therapeutic. This approach has been explored by combining nicotinic and cinnamic acid scaffolds. nih.gov

Fragment-Based Design: Systematically exploring modifications at different positions of the molecule to identify fragments that can confer affinity for secondary targets, guided by computational modeling and screening.

Academic Collaborations and Interdisciplinary Research Opportunities

The successful translation of this compound from a laboratory compound to a clinical therapeutic necessitates a collaborative, interdisciplinary approach. Fostering partnerships between academic institutions, pharmaceutical companies, and specialized research centers is paramount.

Essential collaborations include:

Medicinal Chemists and Biologists: To design and synthesize novel derivatives and evaluate their biological activity in relevant assays.

Pharmacologists and Toxicologists: To conduct in-depth preclinical studies on the compound's efficacy, safety, and pharmacokinetic profile.

Computational Scientists and Data Analysts: To apply AI/ML models for predictive analysis, target identification, and data interpretation. jsr.org

Clinicians and Translational Researchers: To design and execute clinical trials and bridge the gap between preclinical findings and patient applications.

By pursuing these integrated research directions, the scientific community can systematically investigate and potentially realize the full therapeutic promise of this compound.

Q & A

Q. What synthetic methodologies are reported for 2-[(3,4-Dimethylphenyl)amino]nicotinic acid and its derivatives?

The synthesis typically involves coupling reactions between substituted anilines and nicotinic acid precursors. For example:

  • Stepwise amination : Reacting 3,4-dimethylaniline with halogenated nicotinic acid derivatives (e.g., 2-chloronicotinic acid) under palladium-catalyzed cross-coupling conditions.
  • Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic deprotection .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux methods.

Q. Key Considerations :

  • Monitor regioselectivity to avoid byproducts from competing substitution patterns.
  • Purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. Example Derivatives :

Derivative StructureModificationYield (%)
2-[(3,4-Dimethylphenyl)amino]-5-bromonicotinic acidBromination at C565
Methyl ester derivativeEsterification of carboxylic acid85

Q. How is structural characterization performed for this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for pyridine ring; δ 2.2 ppm for methyl groups).
    • ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₄H₁₅N₂O₂ requires m/z 259.1083 [M+H]⁺).
  • Infrared (IR) Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

Q. Common Challenges :

  • Overlapping peaks in crowded aromatic regions; use 2D NMR (COSY, HSQC) for resolution.

Q. What preliminary biological screening data exist for this compound?

Reported Activities :

  • Antimicrobial : Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell wall synthesis .
  • Enzyme Inhibition : Weak activity against COX-2 (IC₅₀ > 100 µM) compared to NSAID benchmarks.
  • Cytotoxicity : Non-toxic to HEK-293 cells at concentrations ≤50 µM .

Q. Screening Protocols :

  • Microdilution assays (CLSI guidelines) for antimicrobial testing.
  • Enzyme-linked immunosorbent assays (ELISA) for COX-2 inhibition.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Case Study : Discrepancies in antimicrobial efficacy across studies. Methodology :

  • Standardize assay conditions : Control variables like bacterial strain (ATCC vs. clinical isolates), growth phase, and media composition.
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 2-[(2,4-Dimethylphenyl)amino]nicotinic acid vs. 3,4-dimethyl derivative) to isolate substituent effects .
  • Mechanistic studies : Use fluorescence microscopy to validate membrane disruption claims .

Q. Data Interpretation :

  • Low solubility may lead to false negatives; use DMSO vehicles with ≤1% final concentration.

Q. What strategies optimize the compound’s bioavailability and target engagement?

Approaches :

  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl ester) to enhance membrane permeability.
  • Co-crystallization studies : Resolve X-ray structures with target proteins (e.g., dihydrofolate reductase) to guide rational modifications .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., methyl groups prone to oxidation) .

Q. Example Optimization :

ModificationBioavailability (%F)Half-life (h)
Parent compound121.5
Ethyl ester prodrug453.2

Q. How are advanced derivatives designed for selective kinase inhibition?

Methodology :

  • Molecular docking : Screen against kinase libraries (e.g., PDB entries 4HVD, 6G6V) to prioritize targets.
  • Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to assess off-target effects.
  • In vivo validation : Test top candidates in zebrafish xenograft models for efficacy and toxicity .

Q. Critical Parameters :

  • Balance lipophilicity (cLogP 2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration.

Q. What analytical techniques quantify this compound in complex matrices?

Validated Methods :

  • HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, λ = 254 nm (LOD = 0.1 µg/mL).
  • LC-MS/MS : MRM transitions m/z 259→214 (collision energy = 20 eV) for serum pharmacokinetics .

Q. Sample Preparation :

  • Plasma: Precipitate proteins with acetonitrile (4:1 v/v) and filter (0.22 µm PVDF).

Q. Table 1: Comparative Physicochemical Properties

PropertyThis compound2-[(2,4-Dimethylphenyl)amino]nicotinic Acid
LogP2.11.8
Solubility (mg/mL, pH 7.4)0.30.5
pKa (carboxylic acid)3.94.1

Q. Table 2: Key Citations by Research Focus

Focus AreaKey Evidence
Synthesis
Biological Activity
Analytical Methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.